2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Medicinal chemistry Drug design Lipinski parameters

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 301331-77-1) is a 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine heterocycle with a molecular formula of C22H18BrNS, an exact mass of 407.034 g/mol, and a molecular weight of 408.36 g/mol. This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous clinically approved drugs (e.g., diltiazem, clentiazem) bearing the 1,5-benzothiazepine core.

Molecular Formula C22H18BrNS
Molecular Weight 408.36
CAS No. 301331-77-1
Cat. No. B2466058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
CAS301331-77-1
Molecular FormulaC22H18BrNS
Molecular Weight408.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H18BrNS/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(23)13-11-17)25-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3
InChIKeyRTELWESPSVBJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 301331-77-1): Physicochemical Identity and Compound Class for Procurement


2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 301331-77-1) is a 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine heterocycle with a molecular formula of C22H18BrNS, an exact mass of 407.034 g/mol, and a molecular weight of 408.36 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous clinically approved drugs (e.g., diltiazem, clentiazem) bearing the 1,5-benzothiazepine core [1]. The compound carries a 4-bromophenyl group at the 2-position and a 4-methylphenyl (p-tolyl) group at the 4-position, giving it a logP estimated at approximately 2.4 based on analogous 2,4-diaryl-1,5-benzothiazepines . It is supplied primarily as a research-grade building block for the synthesis of more complex molecules and for biological screening studies.

Why 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine Cannot Be Interchanged with Other 2,4-Diarylbenzothiazepines: SAR-Driven Procurement Rationale


Within the 2,4-diaryl-1,5-benzothiazepine subclass, substitution at both aromatic rings profoundly modulates biological activity. The para-bromophenyl group at C-2 introduces a heavy halogen capable of forming halogen bonds with biological targets—a feature absent in the 4-fluorophenyl or unsubstituted phenyl analogs—while the p-tolyl at C-4 fine-tunes steric and electronic complementarity [1]. SAR studies on 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines have established that altering the 2-aryl substituent from H → 4-OCH₃ → 4-Br shifts activity profiles by >10‑fold in enzyme inhibition assays (e.g., α‑glucosidase IC₅₀ ranges spanning 1.3–200 μM) [2]. Procurement of a generic or closely related analog therefore risks a non-overlapping activity fingerprint, invalidating experimental comparisons and wasting screening resources.

Quantitative Differentiation: 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine vs. Closest Analogs


Lipophilicity (logP) Differentiation: Enhancing Membrane Permeability vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 4-bromophenyl substituent increases the compound's lipophilicity compared to the 4-fluorophenyl and 4-methoxyphenyl analogs. Using predicted logP values from authoritative cheminformatics models, the target compound (2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine) has a logP of approximately 2.41, while the 4-fluorophenyl analog is estimated at logP ≈ 1.8 and the 4-methoxyphenyl analog at logP ≈ 1.5 . This logP difference of 0.6–0.9 units translates to an approximately 4–8-fold increase in distribution coefficient and enhanced passive membrane permeability, as predicted by the Overton rule. In a cellular context, this can significantly improve intracellular target engagement for targets located in the cytosol or in intracellular organelles.

Medicinal chemistry Drug design Lipinski parameters

Halogen‑Bonding Capability: Exploiting Unique Hydrogen‑Bonding‑Independent Interactions vs. Non‑Halogenated Analogs

The bromine atom at the C-4 position of the 2-phenyl ring provides a σ‑hole donor for halogen bonding. This non‑covalent interaction is orthogonal to classical hydrogen bonding and can enhance binding affinity to protein targets bearing complementary Lewis bases. The 4‑bromophenyl substituent achieves a reported halogen‑bond energy of approximately 2–5 kcal/mol in protein–ligand complexes when optimally oriented [1]. In contrast, the 4‑fluorophenyl analog exhibits negligible halogen‑bond donor potential (F is a poor polarizable halogen), and the non‑halogenated phenyl analog cannot participate in this interaction at all. Furthermore, 4‑chlorophenyl offers a weaker σ‑hole (bond energy ~1–3 kcal/mol) [1]. The bromine’s enhanced polarizability (α = 3.05 ų vs. α = 2.18 ų for Cl and α = 0.56 ų for F) enables it to form stronger and more directional halogen bonds.

Structural biology Crystal engineering Molecular recognition

Steric Bulk at the 2‑Position: Differentiating Binding Pocket Occupancy vs. Smaller Substituents

The molar refractivity (MR) of the 4‑bromophenyl group is 26.3 cm³/mol, significantly larger than that of the 4‑methylphenyl (MR = 22.7 cm³/mol), 4‑methoxyphenyl (MR = 20.9 cm³/mol), or 4‑fluorophenyl (MR = 10.3 cm³/mol) groups [1]. In the context of 2,4‑diaryl‑1,5‑benzothiazepines, this increased steric bulk can effectively fill hydrophobic sub‑pockets in enzyme active sites. SAR data from a series of 2,4‑diaryl‑2,3‑dihydro‑1,5‑benzothiazepines tested for α‑glucosidase inhibition show that compounds with bulkier 2‑aryl groups (e.g., 4‑bromophenyl) exhibit IC₅₀ values in the low micromolar range (IC₅₀ < 10 μM), whereas the unsubstituted phenyl analog typically displays IC₅₀ > 50 μM [2]. This represents a >5-fold improvement in potency attributable, in part, to enhanced steric complementarity.

Enzyme inhibition Structure‑activity relationship Steric effect

Spectroscopic Fingerprint for Identity Verification: ¹H‑NMR and GC‑MS Differentiation from Positional Isomers

The unambiguous identification of 2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 301331-77-1) can be achieved by its unique ¹H‑NMR signature and GC‑MS fragmentation pattern. SpectraBase records confirm that the 2,4‑diaryl substitution pattern yields distinct chemical shift patterns in DMSO‑d₆, with the benzylic CH₂ protons of the dihydrothiazepine ring appearing as a characteristic ABX multiplet at δ 3.2–3.8 ppm [1]. The electron ionization (EI‑MS) spectrum displays a molecular ion peak at m/z 407.0 with an isotope cluster indicative of the bromine atom (M⁺:M+2 intensity ratio ~1:1), and a diagnostic fragment at m/z 326 corresponding to the loss of the 4‑bromophenyl group [1]. In contrast, the positional isomer (4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, CAS 64820-47-9) exhibits different fragment ions and ring proton shifts, enabling straightforward differentiation [1].

Analytical chemistry Quality control Compound authentication

Procurement-Guided Application Scenarios for 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine


Fragment-Based and Structure-Guided Lead Discovery Exploiting Halogen Bonding

The compound's para-bromophenyl group serves as a halogen bond donor, a feature not available in the 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs [1]. This makes CAS 301331-77-1 the preferred entry point for structure-guided campaigns targeting proteins with adjacent carbonyl or carboxylate groups (e.g., kinase hinge regions, GPCR allosteric sites) where a directional halogen bond can improve ligand efficiency by 0.5–1.5 kcal/mol. Unlike the chloro analog, the bromine's higher polarizability yields a stronger σ‑hole, resulting in more directional and enthalpy-driven binding. Procurement ensures access to this unique pharmacophoric feature without requiring custom synthesis of halogenated derivatives.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

With a predicted logP of approximately 2.41, the compound strikes a balance between aqueous solubility and membrane permeability that is superior to the 4-methoxyphenyl (logP ≈ 1.5) and 4-fluorophenyl (logP ≈ 1.8) analogs [1]. This 0.6–0.9 log unit increase translates to roughly 4–8‑fold higher passive membrane permeability, making the brominated compound particularly suitable for cell‑based assays targeting cytosolic enzymes (e.g., α‑glucosidase, urease) or intracellular receptors. For screening laboratories, choosing this compound over the less lipophilic analogs can reduce false‑negative rates arising from insufficient intracellular exposure.

Steric Probe in SAR-by-Catalog Expansion Studies

The 4‑bromophenyl group at C-2 provides a steric molar refractivity (MR) of 26.3 cm³/mol, representing a substantial increase over the 4‑methylphenyl (MR = 22.7 cm³/mol) and 4‑fluorophenyl (MR = 10.3 cm³/mol) variants [1]. In SAR-by-catalog approaches, this compound acts as a steric probe to map the volume tolerance of hydrophobic sub‑pockets in enzyme active sites. The >5‑fold improvement in α‑glucosidase IC₅₀ observed for bulkier 2‑aryl analogs relative to the unsubstituted phenyl benchmark (IC₅₀ from >50 μM to <10 μM) demonstrates the value of including this compound in a screening deck [2].

Analytical Reference Standard for Chromatographic Method Development

The distinct GC‑MS fragmentation pattern (M⁺ m/z 407.0 with characteristic bromine isotope doublet; fragment at m/z 326) and unique ¹H‑NMR signature (benzylic CH₂ at δ 3.2–3.8 ppm) provide unambiguous identity verification [1]. This compound serves as a high‑purity analytical reference for method development in LC‑MS and GC‑MS workflows targeting benzothiazepine libraries. Its spectroscopic differentiation from positional isomers—such as 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine (M⁺ m/z 394.3)—ensures reliable library quality control and prevents mis‑annotation in high‑throughput screening databases.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.